2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid

Catalog No.
S865429
CAS No.
1160247-51-7
M.F
C21H29NO4
M. Wt
359.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]s...

CAS Number

1160247-51-7

Product Name

2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid

IUPAC Name

2-[4-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C21H29NO4/c1-14-6-5-7-16-15(12-17(23)24)13-21(18(14)16)8-10-22(11-9-21)19(25)26-20(2,3)4/h5-7,15H,8-13H2,1-4H3,(H,23,24)

InChI Key

DJBYYBPDMALLJK-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)CC(=O)O

Canonical SMILES

CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)CC(=O)O

The compound 2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid is a complex organic molecule characterized by its unique structural features. It contains a spirocyclic framework, integrating a piperidine moiety with a dihydroindene structure. This compound belongs to a class of compounds known for their potential pharmaceutical applications, particularly in the fields of neurology and psychiatry.

Due to the lack of information on the origin and function of this compound, a mechanism of action cannot be established at this time.

No data is currently available regarding the safety hazards associated with this compound. As with any unknown compound, it is advisable to handle it with caution and proper personal protective equipment until more information is available.

Limitations and Future Research

The analysis presented here is limited by the absence of specific scientific literature on this compound. Future research efforts could focus on:

  • Synthesis and Characterization: Synthesizing the compound and determining its physical and chemical properties using spectroscopic techniques.
  • Biological Evaluation: Investigating the potential biological activities of the compound through in vitro and in vivo assays.
  • Computational Modeling: Utilizing computational modeling techniques to predict the compound's conformation, potential binding targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The chemical reactivity of this compound can be attributed to its functional groups. The acetic acid moiety can undergo typical carboxylic acid reactions, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitutions: The piperidine nitrogen can participate in nucleophilic attacks.

Additionally, the spiro structure may facilitate unique cyclization or rearrangement reactions under specific conditions.

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant effects: Some derivatives have shown promise in modulating neurotransmitter levels.
  • Analgesic properties: Potential effectiveness in pain relief.
  • Antimicrobial activity: Certain structural analogs have demonstrated efficacy against bacterial strains.

Synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route may include:

  • Formation of the spirocyclic structure: Utilizing cyclization reactions between appropriate precursors.
  • Introduction of the acetic acid functionality: This could be achieved through carboxylation or coupling reactions.
  • Functional group modifications: Such as alkylation or acylation to incorporate the methylpropan-2-yl group.

Recent advancements in synthetic methodologies emphasize greener approaches, potentially employing continuous-flow techniques to improve efficiency and reduce waste .

The potential applications of 2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid include:

  • Pharmaceutical development: As a lead compound for designing new therapeutic agents targeting neurological disorders.
  • Chemical probes: In research settings to study biological pathways influenced by similar structures.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Potential areas of focus include:

  • Receptor binding assays: To determine affinity for neurotransmitter receptors.
  • Metabolic stability tests: Evaluating how the compound is processed by liver enzymes.
  • Synergistic effects with other drugs: Investigating how this compound interacts with existing medications to enhance therapeutic outcomes.

Several compounds share structural or functional similarities with 2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid. Notable examples include:

Compound NameStructural FeaturesBiological Activity
1-[4-(diethoxyphosphorylmethyl)anilino]-2-acetic acidContains an aniline moiety and phosphonatePotential anti-cancer properties
2-adamantyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylateFeatures adamantane and piperidineNeuroprotective effects
2-[3-(2-adamantyloxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acidIncorporates azaspiro structureAntidepressant activity

These compounds highlight the diversity within the spirocyclic framework while underscoring the unique characteristics of the target compound due to its specific substitutions and structural arrangement.

XLogP3

3.6

Dates

Last modified: 04-14-2024

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